molecular formula C9H14N2O B13946763 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

Cat. No.: B13946763
M. Wt: 166.22 g/mol
InChI Key: KQWPEGNXFFZYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol is a valuable nitrogen-containing fused heterocyclic compound used in pharmaceutical research as a key intermediate for synthesizing novel biologically active molecules . The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in medicinal chemistry and is present in several marketed drugs due to its significant biological activities, which include roles as analgesics, anticancer agents, and anxiolytics . This specific tetrahydro derivative, with its methanol functional group, is particularly valuable in the design and optimization of central nervous system (CNS) agents, where it supports the creation of modulators for neurological receptors . Researchers leverage this compound in developing potential treatments for anxiety, depression, and other neurodegenerative disorders . Its partially saturated structure contributes to favorable physicochemical properties, which can enhance solubility and improve a compound's ability to cross biological membranes, making it a versatile building block in medicinal chemistry programs aimed at improving drug-like properties . This product is intended for research and further manufacturing applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

InChI

InChI=1S/C9H14N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h5,8,12H,2-4,6H2,1H3

InChI Key

KQWPEGNXFFZYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(CC2=N1)CO

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of the title compound typically involves constructing the imidazo[1,2-a]pyridine fused ring system followed by functionalization at the 7-position to install the hydroxymethyl group. The tetrahydro portion (positions 5 to 8) is achieved by selective hydrogenation or cyclization steps that saturate the pyridine ring partially.

Reported Preparation Methods

Cyclocondensation of 2-Aminopyridines with Suitable Carbonyl Precursors

The imidazo[1,2-a]pyridine core can be formed by cyclocondensation of 2-aminopyridine derivatives with α-haloketones or related carbonyl compounds. This method is well documented for related imidazo-fused bicyclic systems.

  • Example: Reaction of 2-aminopyridine with 1,3-dihalopropan-2-one derivatives under reflux in ethanol or other solvents forms the imidazo[1,2-a]pyridine core.

  • The methyl substituent at position 2 can be introduced by starting from 2-methyl-aminopyridine or via alkylation steps after ring formation.

Partial Hydrogenation to Generate the Tetrahydro Ring

  • The 5,6,7,8-tetrahydro portion is commonly obtained by catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridine ring.

  • Catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under hydrogen atmosphere at mild pressure (e.g., 30 psi) and room temperature to moderate temperature are used.

  • This step selectively reduces the pyridine ring without affecting the imidazole moiety.

Introduction of the Hydroxymethyl Group at Position 7

  • The hydroxymethyl substituent at position 7 can be introduced by functional group transformation of a suitable precursor bearing a leaving group or carbonyl at that position.

  • One approach involves oxidation of a methyl group to an aldehyde followed by reduction to the alcohol.

  • Alternatively, direct substitution reactions on halogenated intermediates with formaldehyde or equivalents under basic or acidic conditions can yield the hydroxymethyl group.

  • Specific procedures for this step are less commonly detailed but can involve reduction of ester or aldehyde functionalities at position 7.

Detailed Synthetic Route (Literature Example)

A representative synthetic sequence adapted from related imidazo fused systems is as follows:

Step Reactants/Conditions Description Yield / Notes
1 2-Methyl-aminopyridine + α-haloketone (e.g., 1,3-dichloropropan-2-one) in ethanol, reflux Cyclocondensation to form 2-methylimidazo[1,2-a]pyridine core Moderate to good yield (50-80%)
2 Catalytic hydrogenation (PtO2 or Pd/C), H2, 30 psi, room temp to 40°C, several hours Partial hydrogenation of pyridine ring to 5,6,7,8-tetrahydro derivative High yield (80-95%)
3 Oxidation of methyl at position 7 to aldehyde (e.g., using oxone or other oxidants) Formation of 7-formyl intermediate Moderate yield (~50%)
4 Reduction of aldehyde to hydroxymethyl group (e.g., NaBH4 in methanol) Formation of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol High yield (80-90%)
5 Purification by column chromatography or recrystallization Isolation of pure compound Purity >95%

Reaction Conditions and Purification

  • Typical solvents: ethanol, methanol, 1,4-dioxane, dichloromethane.

  • Catalysts: Pd/C, PtO2 for hydrogenation; bases such as cesium carbonate or sodium carbonate for condensation steps.

  • Purification methods: silica gel chromatography using ethyl acetate/heptane or petroleum ether/ethyl acetate mixtures.

  • Monitoring: Thin layer chromatography (TLC) and UPLC for reaction progress and purity.

Notes on Yield and Reaction Optimization

  • Water presence can reduce yields in condensation steps; drying agents or Dean-Stark apparatus may be used to remove water during reflux.

  • Reaction times vary from 1 hour to overnight depending on step and scale.

  • Temperature control is critical, especially for oxidation and hydrogenation steps.

  • Protecting groups (e.g., Boc) may be employed in multi-step syntheses to improve selectivity.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Yield (%) Comments
1 Cyclocondensation to imidazo core 2-Methyl-aminopyridine + α-haloketone, EtOH, reflux 50-80 Base may be added to facilitate
2 Partial hydrogenation PtO2 or Pd/C, H2 (30 psi), rt-40°C 80-95 Selective saturation of pyridine ring
3 Oxidation of methyl to aldehyde Oxone or similar oxidant, DMF, 0-5°C ~50 Careful temperature control needed
4 Reduction to hydroxymethyl NaBH4, MeOH, 0-25°C 80-90 Mild reducing agent preferred
5 Purification Silica gel chromatography - Solvent system adjusted per compound

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol with key analogues:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Notes Reference
Target Compound C₉H₁₄N₂O 166.22 2-Methyl, 7-methanol Potential MI-2β inhibitor (inferred)
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol C₉H₁₀N₂O 162.19 7-Methyl, 2-methanol Antimicrobial (unconfirmed)
2-(5,6,7,8-THIP-2-yl)ethanol C₉H₁₄N₂O 166.22 2-Ethanol Not reported
(5R,6R,7S,8R)-5-(hydroxymethyl)-THIP-6,7,8-triol C₉H₁₄N₂O₄ 214.22 5-Hydroxymethyl, 6,7,8-triol Improved target selectivity (RMSE: 0.60)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine dihydrochloride C₇H₁₁Cl₂N₃ 200.09 7-Amine Intermediate in anticancer synthesis (61% yield)

Key Observations:

Substituent Position and Bioactivity: The 7-methanol group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to analogues like 2-ethanol () or 7-amine (). The (5R,6R,7S,8R)-5-(hydroxymethyl)-THIP-6,7,8-triol derivative () exhibits superior binding prediction metrics (RMSE: 0.60 vs. 1.40 for other models), likely due to its polyol substituents improving solubility and target engagement.

Stereochemical Complexity :

  • Diastereomers of tetrahydroimidazopyridines (e.g., ) show distinct pharmacological profiles. The target compound’s stereochemistry at position 7 (if chiral) could significantly impact its activity.

Synthetic Accessibility :

  • The target compound’s synthesis may face challenges similar to those reported for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine dihydrochloride , which required Pd/C-mediated hydrogenation and achieved a 61% yield ().

Computational and Experimental Data

Table 2: Binding Affinity and Selectivity Metrics
Compound Model (Target) RMSE Selectivity Improvement Reference
(5R,6R,7S,8R)-5-(hydroxymethyl)-THIP-6,7,8-triol GraphscoreDTA (Target 1) 0.60 13.0% vs. Pafnucy
Catechol derivatives DeepDTAF 2.38 N/A

Implications :

  • Hydroxyl-rich derivatives (e.g., triols) exhibit lower RMSE values, suggesting enhanced predictive accuracy in binding assays. The target compound’s 7-methanol group may offer similar advantages in computational drug design.

Biological Activity

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₉H₁₃N₃O
  • Molecular Weight : 165.22 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds are available under similar identifiers.

Biological Activity Overview

The biological activity of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that tetrahydroimidazo derivatives exhibit antimicrobial properties. For instance, studies on related compounds show effectiveness against Porphyromonas gingivalis, a significant pathogen in periodontal disease. The introduction of lipophilic groups has been shown to enhance activity significantly due to improved interaction with bacterial membranes .

2. Anti-inflammatory Properties

Compounds within the tetrahydroimidazo series have demonstrated anti-inflammatory effects. For example, derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo models. These findings suggest a potential role in treating inflammatory diseases .

3. CNS Activity

Some derivatives of tetrahydroimidazo compounds have shown promise as CNS-active agents. They may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of tetrahydroimidazo compounds highlights the importance of specific substitutions on the imidazo ring for enhancing biological activity:

SubstitutionEffect on Activity
Alkyl groups at N5Increased potency against P. gingivalis
Benzyl moiety at N5Enhanced antimicrobial activity by up to 60 times
Acyl substitutionsImproved inhibitory activity compared to simple alkyl derivatives

Study 1: Antimicrobial Efficacy

A study conducted by MDPI explored various tetrahydroimidazo derivatives against P. gingivalis. The results demonstrated that specific modifications at the N5 position significantly enhanced antibacterial activity .

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in inflammatory markers with certain tetrahydroimidazo derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.